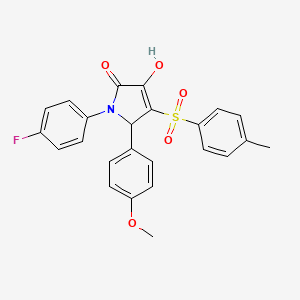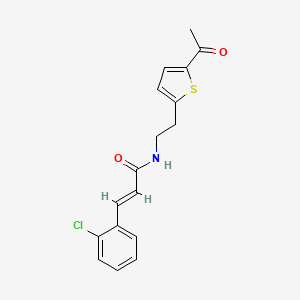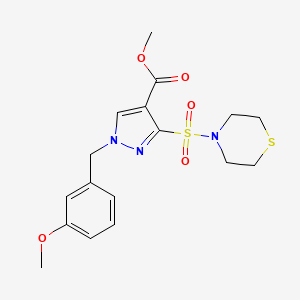
1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one, commonly known as FMePyOH, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FMePyOH is a pyrrole derivative that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Chemical Structure Analysis
- NMR Spectroscopy Applications: The compound's structure can be analyzed using NMR spectroscopy techniques. Research by Sørum et al. (2010) demonstrates the utility of 1H, 13C, and 19F NMR in studying similar fluorinated compounds, providing insights into their chemical structure and interactions (Sørum et al., 2010).
Synthesis and Reactivity
- Synthesis Techniques: Research into the synthesis of similar fluorinated compounds can be found in studies like that of Ragan et al. (2003), which explore methodologies like Ullman Methoxylation, crucial for the development of complex organic molecules (Ragan et al., 2003).
- Formation of Metal-Lustrous Organic Crystals: Ogura et al. (2006) investigated the formation of organic crystals with metallic luster using compounds with a similar structural framework. This research highlights potential applications in material science, particularly in the creation of novel organic crystals (Ogura et al., 2006).
Medicinal Chemistry and Drug Design
- Drug Development and Characterization: Studies on compounds with structural similarities have been conducted to explore their medicinal properties. For example, Murthy et al. (2017) examined the synthesis, characterization, and potential drug applications of a compound structurally related to the one , highlighting its potential in drug development (Murthy et al., 2017).
- Biological Activity Assessment: The assessment of biological activity, as demonstrated by Gorle et al. (2016) in their study of pyrimidine derivatives, is another important application. Such research can inform the development of new drugs and therapeutic agents (Gorle et al., 2016).
Molecular Imaging and Diagnostics
- Molecular Imaging: Kepe et al. (2006) utilized a fluorinated compound similar to the one for molecular imaging in Alzheimer's disease research. This application is crucial for diagnostic imaging in various medical conditions (Kepe et al., 2006).
Materials Science and Engineering
- Electrochromic Properties: Arslan et al. (2007) studied the electrochromic properties of a soluble conducting polymer synthesized from a structurally related compound. Such research can contribute to the development of smart materials and advanced engineering applications (Arslan et al., 2007).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-15-3-13-20(14-4-15)32(29,30)23-21(16-5-11-19(31-2)12-6-16)26(24(28)22(23)27)18-9-7-17(25)8-10-18/h3-14,21,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNCFDKNCCGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)




![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)
![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)
